molecular formula C9H11NOS B1612296 2-(3-Methoxyphenyl)thioacetamide CAS No. 35582-11-7

2-(3-Methoxyphenyl)thioacetamide

Cat. No.: B1612296
CAS No.: 35582-11-7
M. Wt: 181.26 g/mol
InChI Key: KMQKWJXEEQUMLD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thioacetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetamide group

Mechanism of Action

Target of Action

The primary target of 2-(3-Methoxyphenyl)thioacetamide is cysteine synthase A , an enzyme unique to bacteria . This enzyme is positioned at a key juncture between several fundamental pathways .

Mode of Action

This compound interacts with its target, cysteine synthase A, through a false product formation mechanism . This interaction disrupts the normal function of the enzyme, leading to a disruption of key metabolic networks beyond cysteine biosynthesis .

Biochemical Pathways

The compound affects several biochemical pathways. The main pathways associated with the differential metabolites are purine metabolism, pyrimidine metabolism, aminoacyl tRNA biosynthesis, and glucose metabolism . The disruption of these pathways leads to substantial changes in bacterial metabolism .

Pharmacokinetics

Studies on similar thioacetamide-triazoles have identified new lead compounds with desirablein-vitro ADME properties and in-vivo pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The compound imposes substantial disruption of key metabolic networks beyond cysteine biosynthesis . This disruption leads to changes in proteins’ levels associated with the ferroptosis pathway .

Action Environment

It is known that the compound’s action is dependent on activation by cysteine synthase a , suggesting that the presence and activity level of this enzyme in the environment could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)thioacetamide typically involves the reaction of 3-methoxyaniline with thioacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)thioacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)ethanethioamide
  • 2-(3-Methoxyphenyl)thioacetic acid
  • 2-(3-Methoxyphenyl)thiourea

Comparison: 2-(3-Methoxyphenyl)thioacetamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the thioacetamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets .

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQKWJXEEQUMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602697
Record name (3-Methoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35582-11-7
Record name (3-Methoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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